molecular formula C24H23ClN2O4S B11235676 N-(4-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11235676
M. Wt: 471.0 g/mol
InChI Key: PPDZBOFUBYABIQ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a chlorophenyl group

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzylamine with 7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s sulfonyl group is also believed to interact with specific proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-16-3-10-20(11-4-16)32(29,30)27-15-23(31-22-13-17(2)5-12-21(22)27)24(28)26-14-18-6-8-19(25)9-7-18/h3-13,23H,14-15H2,1-2H3,(H,26,28)

InChI Key

PPDZBOFUBYABIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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